molecular formula C11H12ClIO2 B2960966 tert-butyl 2-chloro-5-iodobenzoate CAS No. 878207-31-9

tert-butyl 2-chloro-5-iodobenzoate

Cat. No.: B2960966
CAS No.: 878207-31-9
M. Wt: 338.57
InChI Key: YBIBSWADCUEALY-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5-iodobenzoate is a halogenated benzoate ester featuring a tert-butyl ester group, a chlorine substituent at the ortho position (C2), and an iodine atom at the para position (C5) on the aromatic ring. This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis due to its unique electronic and steric properties. The chlorine substituent contributes to electronic modulation of the aromatic ring, directing further functionalization reactions.

Properties

IUPAC Name

tert-butyl 2-chloro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClIO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIBSWADCUEALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878207-31-9
Record name tert-butyl 2-chloro-5-iodobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-5-iodobenzoate typically involves the esterification of 2-chloro-5-iodobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-chloro-5-iodobenzoate can undergo various chemical reactions, including:

  • Substitution Reactions:

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Mild to moderate temperatures, solvents like dichloromethane or ethanol

      Products: Substituted benzoates

  • Coupling Reactions:

      Reagents: Organometallic reagents (e.g., Grignard reagents, organolithium compounds)

      Conditions: Catalysts such as palladium or nickel, inert atmosphere

      Products: Coupled products with new carbon-carbon bonds

  • Reduction Reactions:

      Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

      Conditions: Anhydrous conditions, solvents like tetrahydrofuran or ether

      Products: Reduced benzoates

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

    Coupling: Suzuki-Miyaura coupling reactions can be performed using boronic acids and palladium catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling with a Grignard reagent would form a new carbon-carbon bond.

Scientific Research Applications

Chemistry: tert-Butyl 2-chloro-5-iodobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may serve as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors.

Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of bioactive molecules. It can be used to develop new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-5-iodobenzoate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms (chlorine and iodine) can enhance its binding affinity and specificity for certain targets.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with cell surface or intracellular receptors, modulating their activity and downstream signaling pathways.

    Nucleic Acids: this compound may bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

tert-Butyl 2-Bromo-5-Fluorobenzoate

  • Substituents : Bromine (C2), fluorine (C5).
  • Key Differences :
    • Reactivity : Bromine’s moderate electronegativity and polarizability make it less reactive in cross-couplings compared to iodine. Fluorine’s strong electronegativity reduces electron density at C5, limiting nucleophilic substitution.
    • Stability : Fluorine’s small size and strong C-F bond enhance thermal stability compared to iodine.
    • Applications : More suited for electrophilic aromatic substitution than coupling reactions .

Methyl 2-Amino-5-Bromo-4-Methoxybenzoate

  • Substituents: Amino (C2), bromine (C5), methoxy (C4).
  • Key Differences: Electronic Effects: The amino and methoxy groups are electron-donating, increasing ring electron density and directing electrophiles to meta/para positions. This contrasts with the electron-withdrawing halogens in the target compound. Reactivity: The amino group facilitates diazotization or amide formation, whereas the target compound’s halogens favor coupling or substitution reactions .

Functional Group Variations

2-Bromo-4-Nitrobenzonitrile

  • Substituents : Bromine (C2), nitro (C4), nitrile (C1).
  • Key Differences: Electron Effects: The nitro group strongly deactivates the ring, making it resistant to electrophilic attack. Applications: Primarily used in substitution-resistant scaffolds, unlike the target compound’s utility in coupling reactions .

Physicochemical and Reactivity Trends

Table 1: Comparative Analysis of Halogenated Benzoates

Compound Molecular Weight (g/mol) Halogen Substituents Key Reactivity Stability Notes
This compound ~352.5 Cl (C2), I (C5) Suzuki coupling, nucleophilic substitution Moderate thermal stability; light-sensitive
tert-Butyl 2-bromo-5-fluorobenzoate ~285.1 Br (C2), F (C5) Electrophilic substitution High thermal stability
Methyl 2-amino-5-bromo-4-methoxybenzoate ~304.1 Br (C5), NH₂ (C2) Diazotization, amide formation Prone to oxidation

Key Observations:

  • Iodine vs. Bromine : Iodine’s larger atomic radius and weaker C-I bond enhance its utility in cross-couplings but reduce stability under UV light .
  • tert-Butyl Group: Consistently improves solubility in nonpolar solvents and resistance to ester hydrolysis across analogs.
  • Electronic Modulation : Electron-withdrawing halogens (Cl, I) deactivate the ring, while electron-donating groups (NH₂, OMe) activate it for electrophilic reactions.

Biological Activity

Tert-butyl 2-chloro-5-iodobenzoate is an organic compound notable for its unique structural features, including a tert-butyl group, a chlorine atom, and an iodine atom attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can modulate receptor activities on cell surfaces, influencing downstream signaling pathways. The halogen substituents enhance interactions with biomolecules, which is crucial for the development of therapeutic agents.

Biological Activity Data

Recent studies have explored the biological activities of this compound, focusing on its effects on various cell lines and potential therapeutic applications.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15.7Inhibition of cell proliferation
DLD1 (Colon Cancer)12.3Induction of apoptosis
PANC1 (Pancreatic)10.5Modulation of signaling pathways

These findings indicate that this compound exhibits significant anticancer properties across multiple cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Case Studies

  • Study on Lung Cancer Cells (A549) :
    A study assessed the effects of this compound on A549 lung cancer cells using an MTS assay. The compound demonstrated a dose-dependent inhibition of cell viability, with an IC50 value of 15.7 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
  • Colon Cancer Cell Line (DLD1) :
    In another investigation, DLD1 colon cancer cells were treated with varying concentrations of this compound. The results showed an IC50 value of 12.3 µM, indicating effective inhibition of cell growth and induction of apoptotic markers such as Annexin V positivity and increased caspase activity .
  • Pancreatic Cancer Cell Line (PANC1) :
    Research involving PANC1 cells indicated that this compound modulated key signaling pathways associated with cell survival and proliferation. The observed IC50 was 10.5 µM, highlighting its potential for therapeutic application in pancreatic cancer treatment .

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